2-Fluorothiophene-3-carbaldehyde

Description

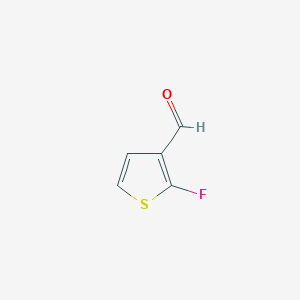

Structure

3D Structure

Properties

IUPAC Name |

2-fluorothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-5-4(3-7)1-2-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJGXWAAXFASIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Fluorothiophene 3 Carbaldehyde

Aldehyde Group Transformations in 2-Fluorothiophene-3-carbaldehyde

The aldehyde group is a versatile functional group that participates in a wide array of chemical reactions. In this compound, the electron-withdrawing nature of the fluorine atom and the thiophene (B33073) ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-aromatic aldehydes. libretexts.orglibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol. libretexts.org The rate of this reaction is influenced by both electronic and steric factors. The presence of electron-withdrawing groups, such as the fluoro-substituted thiophene ring, generally increases the rate of nucleophilic addition by making the carbonyl carbon more electron-deficient. masterorganicchemistry.com

The general mechanism for nucleophilic addition to an aldehyde is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom. libretexts.org

Formation of Tetrahedral Intermediate: This results in a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen is protonated by a protic solvent or an acid to form the final alcohol product. libretexts.org

While specific studies on this compound are not extensively documented, the principles of nucleophilic addition to aldehydes are well-established. libretexts.orglibretexts.orgmasterorganicchemistry.com

Condensation Reactions

Condensation reactions of aldehydes, such as the Knoevenagel condensation, involve the reaction of the carbonyl group with an active methylene (B1212753) compound to form a new carbon-carbon double bond. nih.govchegg.com These reactions are typically base-catalyzed, where the base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile. nih.gov

The Knoevenagel condensation mechanism proceeds through the following steps:

Carbanion Formation: A base removes a proton from the active methylene compound.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde.

Dehydration: The intermediate alcohol undergoes dehydration to form the final α,β-unsaturated product.

For instance, the Knoevenagel condensation of various aldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a widely used synthetic method. nih.govresearchgate.netorganic-chemistry.org In the case of this compound, a similar reaction would be expected to proceed efficiently due to the enhanced electrophilicity of the aldehyde carbon.

Table 1: General Conditions for Knoevenagel Condensation of Aromatic Aldehydes This table presents generalized conditions and may require optimization for this compound.

| Aldehyde Substrate | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks, Ethanol, Room Temp | 2-Benzylidenemalononitrile | nih.gov |

| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic carbonates, Solvent-free, 100 °C | (E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | mdpi.com |

| Various aldehydes | Ethyl cyanoacetate or malononitrile | Triphenylphosphine, Solvent-free | (E)-olefins | organic-chemistry.org |

Oxidation Studies and Kinetics

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-fluorothiophene-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. researchgate.net

Kinetic studies on the oxidation of the related compound, thiophene-2-carbaldehyde, have provided insights into the reaction mechanism. For example, the oxidation by imidazolium (B1220033) dichromate has been shown to be first-order with respect to the oxidant and fractional-order with respect to the aldehyde. researchgate.net The electron-donating nature of the thiophene ring can influence the reaction rate. acs.org The oxidation of aldehydes to carboxylic acids is a crucial transformation in organic synthesis. researchgate.net

Reduction Pathways

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. libretexts.orgnih.gov Lithium aluminum hydride is a more powerful reducing agent and will reduce aldehydes, ketones, esters, and carboxylic acids. libretexts.org

The reduction of an aldehyde with a hydride reagent generally involves the following steps:

Hydride Attack: A hydride ion (H⁻) from the reducing agent attacks the carbonyl carbon. libretexts.org

Alkoxide Formation: This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide is protonated during the workup step to yield the primary alcohol. chemguide.co.uk

For this compound, reduction would yield (2-fluorothiophen-3-yl)methanol.

Table 2: Common Reagents for the Reduction of Aldehydes This table presents generalized conditions and may require optimization for this compound.

| Reducing Agent | Typical Solvent | Reaction Conditions | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature or gentle heating | Primary Alcohol | chemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether (e.g., Diethyl ether) | Room temperature, followed by acidic workup | Primary Alcohol | chemguide.co.uk |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Ethanol, Ethyl acetate | Varies (pressure, temperature) | Primary Alcohol | youtube.com |

Thiophene Ring Reactivity of this compound

The thiophene ring is an aromatic heterocycle that can participate in various reactions, including cross-coupling reactions. The presence of the fluorine atom at the 2-position and the aldehyde at the 3-position will influence the regioselectivity and reactivity of the thiophene ring in these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Stille reactions are prominent examples that are widely used in the synthesis of complex organic molecules. numberanalytics.comlibretexts.org

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu For this compound, the fluorine atom could potentially act as a leaving group in a Suzuki-type reaction, although reactions involving C-F bond activation often require specific catalytic systems. More commonly, a halogenated derivative of this compound would be used.

The general catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. harvard.edu

Reductive Elimination: The two organic fragments are coupled, and the palladium(0) catalyst is regenerated. libretexts.org

Table 3: General Conditions for Suzuki Coupling of Aryl Halides This table presents generalized conditions and may require optimization for derivatives of this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Reference |

| Iodo compound | Boronic ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF | commonorganicchemistry.com |

| Aryl/Vinyl Halides | Arylboronic acids | Pd(OAc)₂ / PCy₃ | Various | Various | organic-chemistry.org |

| Aryl Halides | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | harvard.edu |

Stille Coupling

The Stille coupling reaction pairs an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.comorganic-chemistry.org Similar to the Suzuki reaction, a halogenated derivative of this compound would likely be the substrate. The Stille reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling and consists of:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide. wikipedia.org

Transmetalation: The organic group is transferred from the organotin reagent to the palladium center. numberanalytics.com

Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated. wikipedia.org

The choice of ligands, additives (like copper(I) salts), and reaction conditions can significantly influence the outcome of Stille couplings. organic-chemistry.orgharvard.edu

Functionalization Strategies on the Heterocyclic Ring

The thiophene ring in this compound is a versatile scaffold for further chemical modification. Functionalization can be achieved through various strategies, primarily targeting the available carbon positions on the heterocyclic ring. The presence of both a fluorine atom at the 2-position and a carbaldehyde group at the 3-position significantly influences the outcome of these reactions.

Common functionalization strategies for thiophene derivatives include electrophilic aromatic substitution, metalation followed by reaction with an electrophile, and cross-coupling reactions. For instance, the formylation of 3-substituted thiophenes using methods like the Vilsmeier-Haack reaction or metalation-formylation can be optimized to achieve regioselective substitution at either the 2- or 5-position. researchgate.net The choice of reagents and reaction conditions is crucial in directing the functionalization to the desired position. researchgate.net

Furthermore, advanced methods such as catalytic asymmetric dearomatization (CADA) have been developed for thiophenes, allowing for the synthesis of chiral, non-aromatic structures from the initially flat thiophene ring. nih.gov While the high stability of the thiophene ring can make dearomatization challenging, specific substrate design and catalysis can yield complex chiral spiranes and other valuable structures. nih.gov The development of new polythiophenes often involves the functionalization of the thiophene monomer at the 3-position to introduce desired properties. rsc.orgresearchgate.net

Table 1: Functionalization Reactions on Thiophene Rings

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Vilsmeier Formylation | DMF/POCl₃ | Formylation, regioselectivity depends on substituents and reagent size. researchgate.net |

| Metalation-Formylation | n-BuLi, then DMF | Formylation at the site of metalation. researchgate.net |

| Suzuki Coupling | Palladium catalyst, Boronic acid | Carbon-carbon bond formation. researchgate.netrsc.org |

| Asymmetric Dearomatization | Ru-NHC catalyst or Organocatalyst | Synthesis of chiral, non-aromatic thiophene derivatives. nih.gov |

| Oxidative Polymerization | FeCl₃ or Fe(ClO₄)₃ | Synthesis of polythiophenes. rsc.org |

Ring-Opening Reactions

Ring-opening reactions of thiophenes are less common than functionalization reactions due to the aromatic stability of the thiophene ring. However, under specific conditions, particularly with highly functionalized or strained thiophene derivatives, ring-opening can occur.

For example, a method for the ring-opening fluorination of saturated sulfur heterocycles (cyclic thioethers) has been developed using an aryne trigger and potassium fluoride (B91410). rsc.org While this applies to saturated rings, it highlights a strategy for C-S bond cleavage and fluorination. Another relevant transformation is the ring contraction of thiopyran derivatives to yield functionalized thiophenes. thieme-connect.comthieme-connect.com This process involves the formation of a reactive thiiranium cation intermediate, which rearranges to the more thermodynamically stable thiophene ring. thieme-connect.comthieme-connect.com These examples suggest that ring integrity can be compromised under specific activating conditions, although direct ring-opening of this compound is not prominently documented.

Mechanistic Insights into Fluorine's Influence on Reactivity

The fluorine atom at the C-2 position is a critical determinant of the reactivity of this compound. Its influence is exerted through a combination of electronic effects that modulate the properties of the entire molecule.

Inductive Effects on Electrophilicity

Fluorine is the most electronegative element, and its presence on the thiophene ring exerts a powerful electron-withdrawing inductive effect (-I effect). This effect has several important consequences:

Ring Deactivation: The inductive withdrawal of electron density deactivates the thiophene ring towards electrophilic aromatic substitution compared to unsubstituted thiophene. uoanbar.edu.iq

Increased Acidity: The C-H protons on the ring become more acidic, facilitating deprotonation and metalation reactions, particularly at the adjacent C-5 position.

Enhanced Electrophilicity of the Aldehyde: The -I effect of fluorine, transmitted through the ring, can increase the electrophilicity of the carbonyl carbon in the 3-carbaldehyde group, making it more susceptible to nucleophilic attack. The introduction of fluorine is a known strategy to alter the properties of molecules, including enhancing bioavailability in drug candidates by modulating the basicity of nearby functional groups. acs.org

Regioselectivity Directing Effects

In electrophilic aromatic substitution reactions, the substituents on the ring dictate the position of the incoming electrophile. For this compound, the directing effects are a result of the interplay between the 2-fluoro and 3-formyl groups.

General Thiophene Reactivity: Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position (or α-position), as the cationic intermediate (Wheland intermediate) is better stabilized by resonance, involving the sulfur atom's lone pairs. stackexchange.com

Influence of Substituents: In this compound, the 2- and 3-positions are already occupied. The remaining open positions are C-4 and C-5. The 3-carbaldehyde group is a deactivating, meta-directing group. The 2-fluoro group is deactivating due to its inductive effect but is considered an ortho, para-director due to resonance effects (lone pair donation). In this specific molecule, the C-5 position is electronically favored for electrophilic attack. The fluorine atom at C-2 directs an incoming electrophile to the C-5 position (para to the fluorine), and this is reinforced by the deactivating nature of the aldehyde group, which disfavors attack at the adjacent C-4 position. Studies on the synthesis of poly(3-alkyl-4-fluoro)thiophenes have shown that a fluorine substituent has a pronounced directing effect, leading to the formation of a single regioisomer during Grignard metathesis. acs.org

Stereochemical Outcomes

The starting molecule, this compound, is achiral and planar. Therefore, discussions of stereochemistry become relevant when a reaction introduces a new chiral center. The existing structure can influence the stereochemical outcome of such reactions.

For example, in a nucleophilic addition to the carbonyl group of the 3-carbaldehyde, if the nucleophile or other reagents are chiral, diastereomeric products can be formed. The facial selectivity of the attack on the aldehyde (i.e., from which face the nucleophile approaches) can be influenced by the steric bulk and electronic properties of the adjacent fluorine-substituted thiophene ring.

While specific studies on the stereochemical outcomes for this exact molecule are not widely reported, research into chiral thiophene derivatives provides relevant principles. For instance, the synthesis of chiral polythiophenes functionalized with a pendant containing a stereogenic center has been developed. rsc.org Furthermore, the use of axially chiral thioamides has been shown to control the stereochemistry of C-C bond formation. nih.gov In palladium-catalyzed enantioselective reactions, controlling the stereochemistry of intermediates is a significant challenge, but successful methods are emerging that could potentially be applied to substrates derived from this compound. acs.org

Applications of 2 Fluorothiophene 3 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

2-Fluorothiophene-3-carbaldehyde has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structure, featuring a thiophene (B33073) ring substituted with both a fluorine atom and a reactive carbaldehyde group, allows for a wide range of chemical transformations. This adaptability makes it an invaluable precursor for the creation of complex organic molecules and novel heterocyclic frameworks.

Precursor for Complex Organic Molecules

The reactivity of the aldehyde group in this compound allows it to serve as a starting point for the synthesis of more intricate molecular architectures. The aldehyde functionality can readily participate in various carbon-carbon bond-forming reactions, extending the carbon skeleton and introducing new functional groups. This capability is fundamental in the multi-step synthesis of complex target molecules with potential applications in pharmaceuticals and materials science. Its role as a heterocyclic building block is well-established, contributing to the assembly of larger, functional organic systems. moldb.com

Intermediate in Heterocyclic Framework Construction

The thiophene core of this compound is a key feature that chemists exploit in the construction of new heterocyclic systems. Thiophene and its derivatives are integral components of many biologically active compounds and advanced materials. nih.govontosight.ai By utilizing the aldehyde group for cyclization reactions or for introducing side chains that can subsequently react to form new rings, chemists can build upon the thiophene scaffold to create diverse and complex heterocyclic frameworks. This process is essential for discovering new compounds with novel properties. nih.gov

Synthesis of Schiff Bases and Coordination Complexes

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netorientjchem.org These Schiff bases are themselves versatile intermediates and have been shown to form stable coordination complexes with various metal ions. nih.govresearchgate.net The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties, making them valuable in materials science and as potential catalysts in organic reactions. The synthesis of a novel thiophene-derived Schiff base ligand, (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE), and its corresponding metal(II) complexes highlights this application. nih.gov

Derivatization for Diverse Chemical Scaffolds

The inherent reactivity of this compound allows for its extensive derivatization, leading to a wide array of chemical scaffolds with tailored properties. These derivatization strategies are central to combinatorial chemistry and the exploration of new chemical space.

Synthesis of Substituted Thiophene Derivatives

The thiophene ring in this compound can be further functionalized to produce a variety of substituted thiophene derivatives. mdpi.com These substitutions can be directed to specific positions on the ring, allowing for fine-tuning of the molecule's electronic and steric properties. The synthesis of novel pyrazolines, for instance, has been achieved through the cycloaddition of chalcones prepared from 3-acetyl-2,5-dimethyl thiophene and various aromatic aldehydes. nih.gov This highlights the utility of thiophene aldehydes in creating diverse heterocyclic structures.

Formation of Chalcone (B49325) Derivatives

A significant application of this compound is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that serve as important precursors for various heterocyclic compounds and exhibit a broad range of biological activities. nih.govscialert.net The Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone (B1666503) derivative yields the corresponding chalcone. rjlbpcs.comnih.gov This reaction is a robust and straightforward method for creating a library of chalcone derivatives with diverse substitution patterns on the aromatic rings, which can then be used to explore structure-activity relationships. researchgate.net

Synthesis of Aminothiophene Derivatives

The synthesis of aminothiophene derivatives represents a significant area of application for this compound. These derivatives are crucial intermediates in the preparation of various biologically active compounds and functional materials. A primary method for their synthesis is the Gewald reaction, a multicomponent reaction that efficiently constructs the 2-aminothiophene ring system. mdpi.comresearchgate.netsciforum.net

The classical Gewald reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. sciforum.net Variations of this reaction have been developed to accommodate a wide range of substrates and to afford diverse substitution patterns on the thiophene ring. mdpi.comresearchgate.net For instance, the reaction can be carried out in a one-pot procedure or in a two-step process, with the latter often providing better yields for certain ketones. tubitak.gov.tr

In the context of this compound, its aldehyde functionality can be a key reactant in Gewald-type syntheses or subsequent modifications. While the provided search results primarily discuss the synthesis of 2-aminothiophenes from ketones and other aldehydes, the principles can be extended to the use of this compound. The presence of the fluorine atom can influence the reactivity of the aldehyde and the properties of the resulting aminothiophene derivatives.

The general synthetic approach often involves the following steps:

Knoevenagel Condensation: Reaction of the aldehyde or ketone with an active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate) to form an α,β-unsaturated nitrile. researchgate.nettubitak.gov.tr

Michael Addition of Sulfur: Addition of elemental sulfur to the β-carbon of the unsaturated nitrile.

Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization to yield the final 2-aminothiophene derivative.

The reaction conditions, such as the choice of base (e.g., morpholine, triethylamine) and solvent (e.g., ethanol, DMF), can be optimized to maximize the yield of the desired product. tubitak.gov.trgoogle.com

Incorporation into Polymeric Structures

The unique electronic properties of the thiophene ring, enhanced by the presence of a fluorine atom, make this compound an attractive monomer for incorporation into polymeric structures. The aldehyde group provides a reactive handle for various polymerization reactions, allowing for the creation of polymers with tailored functionalities.

These polymers can be synthesized through various polymerization techniques, including condensation polymerization and electropolymerization. The resulting polymeric structures often exhibit interesting optical and electronic properties, making them suitable for a range of applications.

Applications in Materials Science

The versatility of this compound extends significantly into materials science, where it serves as a critical precursor for advanced functional materials.

Precursors for Conjugated Polymers in Organic Electronics

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along the polymer backbone, which allows for the delocalization of π-electrons. This delocalization is the basis for their semiconducting properties, making them essential components in organic electronic devices.

This compound is a valuable building block for the synthesis of such conjugated polymers. The thiophene unit contributes to the polymer's electronic conductivity, while the fluorine atom can enhance key properties such as:

Electron Affinity: The high electronegativity of fluorine can lower the energy levels of the polymer's molecular orbitals (HOMO and LUMO), which can improve charge injection and transport.

Planarity: Fluorine substitution can promote a more planar polymer backbone, leading to enhanced intermolecular π-π stacking and improved charge mobility.

Stability: The strong carbon-fluorine bond can increase the oxidative and thermal stability of the polymer.

The aldehyde functionality of this compound allows for its incorporation into polymer chains through various chemical reactions, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and Suzuki or Stille cross-coupling reactions after conversion of the aldehyde to a more suitable functional group.

Development of Optoelectronic Materials (e.g., OLEDs, OPVs)

The tailored electronic properties of polymers derived from this compound make them highly suitable for use in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In OLEDs , these materials can function as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color of the emitted light can be tuned by modifying the chemical structure of the polymer. The high efficiency and stability imparted by the fluorinated thiophene units are particularly advantageous for developing durable and high-performance OLED displays.

Synthesis of Fluorinated Dithienobenzothiadiazole (DTBT) Comonomers

Dithienobenzothiadiazole (DTBT) is a well-known electron-deficient building block used in the synthesis of donor-acceptor conjugated polymers. The incorporation of fluorine atoms into the DTBT structure can further enhance its electron-accepting properties and improve the performance of the resulting polymers in organic electronic devices.

This compound can serve as a key starting material for the synthesis of fluorinated DTBT comonomers. The synthesis typically involves a multi-step process where the fluorinated thiophene aldehyde is first converted into a dinitrile or other suitable intermediate, which is then condensed with a benzothiadiazole precursor.

The resulting fluorinated DTBT comonomers can then be copolymerized with various electron-donating units to create a wide range of donor-acceptor polymers with tunable electronic and optical properties for applications in organic electronics.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-Fluorothiophene-3-carbaldehyde, offering a wealth of information through the examination of ¹H, ¹³C, and ¹⁹F nuclei.

Proton (¹H) NMR Diagnostic Signals and Coupling Patterns

The ¹H NMR spectrum of this compound provides key information about the protons in the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum. The protons on the thiophene (B33073) ring exhibit distinct signals and coupling patterns that are crucial for structural confirmation.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aldehydic H | 9.98 | s | - |

| Thiophene H (position 5) | 7.86 | s | - |

| Thiophene H (position 4) | 7.77 | d | 7.6 |

s = singlet, d = doublet

Carbon (¹³C) NMR Characteristics

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the chemically distinct carbon atoms and information about their chemical environment. libretexts.orglibretexts.org The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically found significantly downfield. libretexts.orglibretexts.org The carbon atoms of the thiophene ring also show characteristic shifts influenced by the fluorine and aldehyde substituents. libretexts.orglibretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C=O | 190.9 |

| C2 (C-F) | 164.6 |

| C3 (C-CHO) | 137.8 |

| C5 | 135.5 |

| C4 | 134.4 |

Fluorine (¹⁹F) NMR for Fluorine Confirmation and Environment Analysis

¹⁹F NMR spectroscopy is a powerful, unbiased technique for confirming the presence of fluorine and analyzing its local electronic environment. researchgate.netscholaris.ca This method is highly sensitive and offers a direct means of observing the fluorine atom within the this compound molecule. The chemical shift of the fluorine atom provides valuable information about its substitution pattern on the thiophene ring.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity within the molecule. harvard.eduhuji.ac.ilyoutube.com A COSY experiment would reveal the coupling between adjacent protons on the thiophene ring, while an HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. harvard.eduhuji.ac.ilyoutube.com For instance, the correlation between the thiophene proton at 7.77 ppm and its corresponding carbon atom would be clearly visible in an HSQC spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. lumenlearning.comlibretexts.orglibretexts.orgyoutube.com The most prominent of these is the strong, sharp absorption of the carbonyl (C=O) group of the aldehyde, which is a hallmark of this class of compounds. lumenlearning.comlibretexts.orglibretexts.orgyoutube.compressbooks.pub

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aldehyde C-H | ~2850 and ~2750 | Characteristic aldehyde C-H stretching vibrations. pressbooks.pub |

| Carbonyl (C=O) | ~1705 | Strong absorption due to the C=O stretch of an aldehyde conjugated to an aromatic ring. libretexts.org |

| C=C (thiophene ring) | ~1600-1400 | Aromatic C=C stretching vibrations. lumenlearning.com |

| C-F | ~1300-1000 | C-F stretching vibration. |

These spectroscopic data collectively provide a comprehensive and unambiguous characterization of the chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is an indispensable tool for determining molecular weight, elemental composition, and structural features of compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between ions with very similar nominal masses but different elemental compositions. nih.gov For this compound (C₅H₃FOS), HRMS is critical for confirming its elemental composition. The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, enables the separation of the isotopic pattern of the molecule, further validating its identity. researchgate.net This technique is particularly valuable in complex sample matrices where it can selectively detect the target analyte with high confidence. nih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₅H₃FOS |

| Theoretical Monoisotopic Mass | 130.98375 u |

| Theoretical Average Mass | 130.0434 u |

This table presents the calculated theoretical mass for the specified compound, which would be confirmed experimentally using HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.com In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. nist.gov The time it takes for the compound to pass through the column is known as its retention time, a characteristic value under specific experimental conditions.

Upon exiting the column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular "fingerprint." nih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with various fragment ions resulting from the loss of functional groups such as the formyl group (-CHO), fluorine (-F), or carbon monoxide (-CO). nih.govund.edu The analysis of these fragmentation patterns allows for detailed structural confirmation. mdpi.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons in conjugated systems and chromophores.

The structure of this compound contains a thiophene ring conjugated with a carbaldehyde group. This extended π-system is expected to give rise to characteristic absorption bands in the UV region. The primary absorption would likely correspond to a π → π* transition, which is typically intense. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength. The solvent used for the analysis can influence the position and intensity of these absorption maxima. The UV-Vis spectrum serves as a valuable tool for quantitative analysis and for monitoring reactions involving this chromophoric system. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, offering an unambiguous elucidation of the molecule's solid-state conformation. researchgate.net

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related thiophene-3-carbaldehyde derivatives allows for a reliable prediction of its structural characteristics. nih.govnih.gov For example, studies on similar thiophene aldehydes reveal that the molecule is likely to be nearly planar, with a small dihedral angle between the thiophene ring and the plane of the aldehyde group. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Thiophene Aldehyde Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (C=O) | ~1.22 Å |

| Key Bond Length (C-S in ring) | ~1.71 Å |

| Key Intermolecular Interaction | C—H···O hydrogen bonds |

This table provides representative data from known thiophene carbaldehyde structures to illustrate the type of information obtained from an X-ray crystallographic study. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of thiophene (B33073) derivatives. mdpi.comresearchgate.net The B3LYP functional is a commonly employed method in these studies, known for its reliability in predicting molecular structures and thermochemical properties. scirp.org

Electrostatic Potential Surface Mapping

Electrostatic potential surface (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule, crucial for understanding and predicting intermolecular interactions. libretexts.orgyoutube.com These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. youtube.com

For thiophene derivatives, the ESP map typically reveals the distribution of electron density. researchgate.netresearchgate.net In the case of 2-Fluorothiophene-3-carbaldehyde, the electronegative fluorine and oxygen atoms are expected to create regions of negative potential (electron-rich), while the hydrogen atoms and parts of the thiophene ring would exhibit positive potential (electron-poor). This charge distribution is fundamental in governing how the molecule interacts with other reagents.

Prediction of Reactive Sites and Regioselectivity

Theoretical calculations are powerful tools for predicting the most likely sites of chemical reactions on a molecule. The regioselectivity of reactions involving substituted thiophenes is a subject of significant interest. mdpi.comresearchgate.netscispace.com For this compound, the presence of both an electron-withdrawing aldehyde group and a fluorine atom influences the electron density around the thiophene ring, thereby directing the course of electrophilic and nucleophilic substitution reactions. Computational models can predict the most favorable positions for such reactions by analyzing the electron distribution and the stability of reaction intermediates.

Molecular Dynamics Simulations

While direct molecular dynamics (MD) simulations for a small molecule like this compound are less common, the methodology is highly relevant for understanding its behavior in larger, more complex systems. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes such as solvation, diffusion, and interactions with biological macromolecules. rsc.orgiyte.edu.tr For instance, MD simulations could be employed to study how this compound interacts with a protein binding site or partitions between different solvent phases.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net In the context of reactivity, a QSAR model could be developed for a series of substituted thiophenes to predict their reaction rates or equilibrium constants based on calculated molecular descriptors. These descriptors can include electronic properties (such as atomic charges and dipole moments), steric parameters, and lipophilicity. While specific QSAR studies on the reactivity of this compound are not prevalent, the principles of QSAR are applicable for systematically designing derivatives with desired reactivity profiles.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-Fluorothiophene-3-carbaldehyde and its derivatives is increasingly geared towards green and sustainable methodologies that minimize waste, energy consumption, and the use of hazardous reagents. Traditional methods often rely on harsh conditions or multi-step processes that are not environmentally benign. chem-station.com Emerging research directions aim to overcome these limitations.

One promising avenue is the expansion of organocatalysis . Organocatalytic one-pot reaction cascades have been successfully used to create optically active thiophenes from simple acyclic precursors under mild conditions. acs.org Applying this strategy could lead to enantiomerically enriched derivatives of this compound. For instance, asymmetric sulfa-Michael additions using bifunctional organocatalysts are being explored for the synthesis of polyfunctional tetrahydrothiophenes. metu.edu.tr

Photocatalysis represents another significant trend. The use of visible-light-driven photocatalysts, including metal-free conjugated polymers, offers an energy-efficient and clean method for driving organic transformations. researchgate.netnih.gov Thiophene-embedded conjugated microporous polymers have already demonstrated excellent catalytic activity in synthesizing other heterocyclic compounds. researchgate.net Research into photocatalytic C-H functionalization or cyclization reactions to build the fluorinated thiophene (B33073) core could provide a more sustainable synthetic pathway.

Furthermore, the adoption of greener solvents and reaction media is critical. The principles of green chemistry are pushing researchers to replace conventional volatile organic solvents with more sustainable alternatives, a trend applicable to all areas of thiophene chemistry. researchgate.net

| Sustainable Strategy | Description | Potential Advantage for this compound Synthesis | Reference |

| Organocatalysis | Use of small organic molecules to catalyze reactions, often in cascade or one-pot sequences. | Mild reaction conditions, high stereoselectivity, access to chiral derivatives. | acs.orgresearchgate.net |

| Visible-Light Photocatalysis | Employment of catalysts that absorb visible light to drive chemical reactions. | Use of renewable energy sources, reduced energy consumption, high specificity. | researchgate.netnih.gov |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like deep eutectic solvents or water. | Reduced environmental impact, improved safety profile of the synthesis. | researchgate.net |

| Atom-Economic Reactions | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste production, increased efficiency. | nih.gov |

Exploration of New Reactivity Modes and Catalytic Systems

Future research will heavily focus on novel catalytic systems to unlock new modes of reactivity for this compound, enabling more efficient and selective functionalization. A major area of development is C-H bond activation . youtube.com This strategy avoids the pre-functionalization steps typically required in traditional cross-coupling, making syntheses more atom- and step-economical.

Recent advances have demonstrated the direct C-H arylation of thiophenes at low catalyst loadings using phosphine-free palladium complexes. acs.org Applying such methods to this compound could allow for the selective introduction of aryl groups at specific positions on the thiophene ring. The development of directing groups that can be turned "on" or "off" by changing reaction conditions, such as pH, offers a powerful tool for achieving sequential, regioselective C-H functionalization of the thiophene core. nih.gov Iron-catalyzed C-H activation is also emerging as a lower-cost and more sustainable alternative to palladium-based systems for the borylation of thiophenes. nih.gov

The development of asymmetric catalytic systems is another crucial trend. While challenging, the catalytic asymmetric dearomatization (CADA) of thiophenes is being achieved through innovative strategies, such as those using vinylidene ortho-quinone methide (VQM) intermediates, to produce chiral spiranes. rsc.org

| Catalytic System/Reactivity Mode | Description | Application to this compound | Reference |

| Direct C-H Activation/Arylation | Transition metal-catalyzed coupling of a C-H bond with an aryl halide. | Direct introduction of aryl substituents onto the thiophene ring without pre-functionalization (e.g., lithiation or halogenation). | youtube.comacs.org |

| Asymmetric Dearomatization | Catalytic conversion of the aromatic thiophene ring into a chiral, non-aromatic structure. | Synthesis of complex, three-dimensional chiral molecules for medicinal or materials applications. | rsc.org |

| Organocatalytic Annulation | Use of organocatalysts to construct fused ring systems onto the thiophene core. | Creation of novel thieno-fused heterocycles with unique electronic and biological properties. | acs.org |

| Lanthanide Catalysis | Use of organometallic complexes of lanthanide metals like Lanthanum (La). | Catalytic formation of thienyl-capped polyethylene, suggesting potential for creating novel polymer end-caps. | rug.nl |

Advanced Derivatization for Targeted Functional Materials

The unique structure of this compound makes it an ideal scaffold for creating advanced functional materials. The aldehyde group provides a reactive handle for a wide range of transformations, while the fluorinated thiophene core imparts specific electronic properties and stability.

A significant emerging trend is the use of thiophene derivatives in organic electronics . The incorporation of thiophene units into conjugated polymers is known to enhance light absorption capabilities and charge transport properties. nih.govacs.org The fluorine atom in this compound can further tune the electronic structure, making its derivatives promising candidates for:

Organic Light-Emitting Diodes (OLEDs) : Where precise tuning of HOMO/LUMO energy levels is critical.

Organic Photovoltaics (OPVs) : As components of donor-acceptor polymers that absorb sunlight efficiently. nih.gov

Organic Field-Effect Transistors (OFETs) : Leveraging the good charge mobility associated with thiophene-based materials.

Another area of exploration is the development of chemosensors . Functionalized thiophenes have been designed as highly selective and sensitive fluorescent "turn-off" sensors for detecting toxic metal ions like Pd2+. rsc.org The aldehyde group of this compound can be readily converted into imines or other conjugated systems to create new chemosensors, with the fluorine atom potentially enhancing sensor stability and modulating its photophysical properties.

| Functional Material | Derivatization Strategy | Key Property & Application | Reference |

| Conjugated Polymers | Polymerization via C-H activation or cross-coupling reactions. | Tunable band gap, high charge mobility for OPVs and OFETs. | nih.gov |

| Fluorescent Chemosensors | Condensation of the aldehyde group with amines to form Schiff bases or other fluorescent cores. | Selective detection of ions or molecules through fluorescence quenching or enhancement. | rsc.org |

| Photocatalysts | Incorporation into conjugated microporous polymers (CMPs) or covalent organic frameworks (COFs). | Heterogeneous, recyclable catalysts for visible-light-driven organic synthesis. | researchgate.netnih.gov |

| Bioactive Molecules | Transformation of the aldehyde into various heterocyclic systems or pharmacophores. | Potential use as precursors for drugs, leveraging the known bioactivity of thiophene scaffolds. | metu.edu.trresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of new derivatives and materials, the integration of this compound chemistry with automated and continuous-flow systems is a pivotal future direction. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. thieme.deyoutube.com

For the synthesis and derivatization of this compound, flow chemistry can:

Improve reaction efficiency and safety , especially for highly exothermic or fast reactions.

Enable the use of hazardous reagents or intermediates in a more controlled manner.

Streamline multi-step sequences into a single, uninterrupted process without manual handling or isolation of intermediates. youtube.comthieme-connect.de

Combined with automated synthesis platforms , this approach can revolutionize the exploration of this compound's chemical space. Automated systems can perform entire synthesis, purification, and analysis sequences with minimal human intervention. merckmillipore.comnih.gov By using reagent cartridges and software-driven protocols, researchers can rapidly generate large libraries of derivatives. merckmillipore.comresearchgate.net For example, an automated platform could synthesize dozens of analogues of this compound by reacting it with a diverse set of amines via reductive amination, and then screen those products for biological activity or material properties, significantly accelerating the discovery timeline. synthiaonline.com

Deeper Computational Mechanistic Elucidation of Reactions

As synthetic methods become more sophisticated, a deeper, molecular-level understanding of reaction mechanisms is essential for rational design and optimization. Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for this purpose and represents a major trend in the study of fluorinated heterocycles. researchgate.net

Future research will use computational studies to:

Predict Reactivity and Regioselectivity : The fluorine atom significantly influences the electron distribution in the thiophene ring. DFT calculations can predict which C-H bonds are most susceptible to activation or which sites are most likely to react with electrophiles or nucleophiles, guiding experimental design. rsc.org

Elucidate Reaction Mechanisms : Computational modeling can map out the entire energy profile of a reaction, identifying transition states and intermediates. This is crucial for understanding how a catalyst functions or why a particular stereochemical outcome is observed. rsc.orgacs.orgresearchgate.net For example, DFT studies on thiophene pyrolysis have clarified the formation pathways of sulfur-containing species. acs.org

Design Novel Catalysts and Substrates : By understanding the interactions between a substrate like this compound and a catalyst, researchers can computationally design new catalysts with enhanced activity or selectivity.

Analyze Material Properties : Quantum chemical calculations can predict the electronic and optical properties (e.g., HOMO/LUMO levels, absorption spectra) of new derivatives, allowing for the in-silico screening of candidates for functional materials before committing to their synthesis. rsc.orgemerginginvestigators.orgnih.gov

This synergy between advanced synthesis and deep computational insight will undoubtedly propel the development of novel applications for this compound.

Q & A

Q. What established synthetic methodologies are available for 2-Fluorothiophene-3-carbaldehyde, and how do their reaction conditions compare?

The synthesis of this compound typically involves halogenation strategies on thiophene precursors. For example:

- Vilsmeier-Haack Formylation : A thiophene derivative (e.g., 3-fluorothiophene) may undergo formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. Reaction temperatures (0–50°C) and stoichiometric ratios of POCl₃:DMF (1:1 to 1:2) critically influence yield .

- Direct Fluorination : Electrophilic fluorination agents like Selectfluor® can introduce fluorine at the 2-position, followed by oxidation to the aldehyde. Solvent choice (e.g., acetonitrile vs. DCM) impacts regioselectivity .

Key Consideration : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential due to polar byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at ~9.8–10.2 ppm. Fluorine’s deshielding effect splits adjacent protons (e.g., thiophene protons at positions 4 and 5) into doublets or triplets .

- ¹⁹F NMR : A singlet near -110 to -120 ppm confirms fluorine’s presence without neighboring coupling.

- IR Spectroscopy : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch) and 2800–2720 cm⁻¹ (aldehyde C-H stretch).

- X-ray Crystallography : Resolves regiochemical ambiguities in the thiophene ring and confirms planar aldehyde geometry .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Temperature Sensitivity : Store at -20°C in amber vials to prevent aldehyde oxidation. Degradation products (e.g., carboxylic acids) can be monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

- Light Exposure : UV-Vis spectroscopy (200–400 nm) tracks photolytic decomposition; avoid prolonged light exposure.

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the aldehyde’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

The fluorine atom at the 2-position:

- Activates the Aldehyde : Enhances electrophilicity via inductive effects, accelerating nucleophilic attacks (e.g., Grignard additions or condensations).

- Directs Regioselectivity : Steric and electronic effects favor nucleophilic addition at the aldehyde over thiophene ring positions. Comparative kinetic studies (e.g., competition experiments with 3-fluorobenzaldehyde) reveal rate enhancements of 1.5–2× .

Methodological Tip : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What experimental and computational strategies resolve contradictions in reported regioselectivity for cross-coupling reactions involving this compound?

- Controlled Comparative Studies : Replicate conflicting conditions (e.g., Suzuki-Miyaura coupling with Pd(PPh₃)₄ vs. PdCl₂(dppf)) while monitoring byproducts via LC-MS.

- Isotopic Labeling : Introduce ¹³C at the aldehyde carbon to track coupling pathways via ¹³C NMR .

- DFT Transition-State Analysis : Calculate activation barriers for competing pathways (e.g., C-3 vs. C-5 coupling) to identify thermodynamic vs. kinetic control .

Q. How can researchers leverage this compound as a building block for heterocyclic systems with potential bioactivity?

- Schiff Base Formation : Condense with primary amines (e.g., hydrazines) to form thiophene-fused imidazoles or triazoles. Optimize pH (4–6) to favor imine formation over hydrolysis .

- Multicomponent Reactions : Use Ugi or Biginelli reactions with thioureas and ketones to generate polycyclic scaffolds. Screen solvent polarity (DMF vs. ethanol) to control cyclization .

Validation : Biological assays (e.g., antimicrobial screening) should follow OECD guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.